2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H7F3O2 It is characterized by the presence of a cyclopropane ring substituted with fluorine atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluorobenzyl chloride with difluorocarbene, generated in situ from a difluoromethylating agent such as difluoromethyl phenyl sulfone. The reaction is carried out under basic conditions, often using a strong base like potassium tert-butoxide, in an aprotic solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms on the cyclopropane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid
- 2,2-Difluoro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
- 2,2-Difluoro-1-(4-bromophenyl)cyclopropane-1-carboxylic acid
Uniqueness
2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific arrangement of fluorine atoms and the cyclopropane ring. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H7F3O2 |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7F3O2/c11-7-3-1-6(2-4-7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15) |
InChI Key |
SDLPIXYQXDFOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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